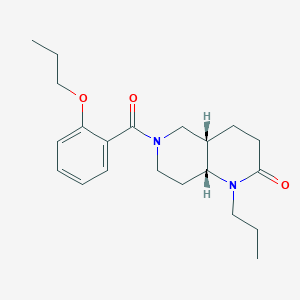![molecular formula C17H13N3 B5347898 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are worth exploring.
Mécanisme D'action
The mechanism of action of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to be particularly effective against certain types of cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which can help to slow down the growth and spread of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine in lab experiments is that it has been shown to be relatively safe and non-toxic. Additionally, this compound is relatively easy to synthesize, which makes it a convenient choice for researchers. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Orientations Futures
There are many potential future directions for the study of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine. One possible direction is the development of new anticancer drugs based on this compound. Additionally, further research could be done to explore the anti-inflammatory effects of this compound and its potential applications in the treatment of inflammatory conditions. Finally, research could be done to explore the potential use of this compound in other areas of scientific research, such as drug discovery and development.
Méthodes De Synthèse
The synthesis of 2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine involves a multi-step process that includes the reaction of 2-aminopyrazole with 1-bromo-2-naphthalene in the presence of a palladium catalyst. The resulting intermediate product is then subjected to cyclization with the help of a base, followed by further reactions to obtain the final product.
Applications De Recherche Scientifique
2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in scientific research. One of the areas where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-methyl-7-naphthalen-1-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-11-17-18-10-9-16(20(17)19-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAUDPUTAFYAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5347817.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5347830.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347835.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5347846.png)
![ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
![N-(2-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5347858.png)
![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5347868.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[4-(2-thienyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347873.png)
![{1-[({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)methyl]cyclobutyl}methanol](/img/structure/B5347876.png)
![2-isopropyl-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5347885.png)
